3-Fluoro-4-(2-hydroxyphenyl)phenol
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Overview
Description
3-Fluoro-4-(2-hydroxyphenyl)phenol: is an organic compound with the molecular formula C12H9FO2 and a molecular weight of 204.2 g/mol This compound features a fluorine atom and a hydroxyl group attached to a biphenyl structure, making it a fluorinated phenol derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Fluoro-4-(2-hydroxyphenyl)phenol involves the Suzuki–Miyaura coupling reaction . This reaction typically uses arylboronic acids and aryl halides in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing various substituted phenols.
Industrial Production Methods: A scalable and green method for synthesizing substituted phenols, including this compound, involves the ipso-hydroxylation of arylboronic acids . This method uses aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under simple and convenient conditions. The reaction is efficient, with high yields and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-(2-hydroxyphenyl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
3-Fluoro-4-(2-hydroxyphenyl)phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(2-hydroxyphenyl)phenol involves its interaction with various molecular targets and pathways. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets . The hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Phenol: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
4-Fluorophenol: Similar structure but lacks the additional hydroxyl group, resulting in different chemical properties.
2-Fluoro-4-hydroxyphenylphenol: Similar structure but with different substitution patterns, affecting its reactivity and applications.
Uniqueness: 3-Fluoro-4-(2-hydroxyphenyl)phenol is unique due to the presence of both a fluorine atom and a hydroxyl group on a biphenyl structure. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-fluoro-4-(2-hydroxyphenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO2/c13-11-7-8(14)5-6-9(11)10-3-1-2-4-12(10)15/h1-7,14-15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZGHPGKUBIVIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=C2)O)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40680789 |
Source
|
Record name | 2'-Fluoro[1,1'-biphenyl]-2,4'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40680789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1226085-72-8 |
Source
|
Record name | 2'-Fluoro[1,1'-biphenyl]-2,4'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40680789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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